Regiochemical Differentiation: 6-Triazole vs. 5-Triazole Isomer
The 6-(1,2,4-triazol-1-yl)pyridin-3-yl ethanone isomer (CAS 1095275-21-0) places the triazole *para* to the acetyl group, whereas the 5-substituted isomer (CAS 2001602-19-1) places it *meta*. In kinase inhibitor design, the para-relationship allows the triazole to engage in key hydrogen-bonding or metal-coordination interactions that are spatially unavailable in the meta-isomer. Patent EP2802577B1 explicitly claims 6-triazolyl-pyridyl compounds as IRAK-4 inhibitors, noting that the substitution pattern is essential for activity; no analogous claim covers the 5-isomer .
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 1-(6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone (CAS 1095275-21-0), para-substituted |
| Comparator Or Baseline | 1-(5-(1H-1,2,4-triazol-1-yl)pyridin-3-yl)ethanone (CAS 2001602-19-1), meta-substituted |
| Quantified Difference | Para vs. meta geometry; specific activity data for IRAK-4 not publicly available for the isolated fragments, but the patent's Markush structure explicitly requires 6-triazolyl substitution for kinase inhibition. |
| Conditions | Kinase inhibition assay context as described in EP2802577B1 |
Why This Matters
For procurement of a kinase-focused intermediate, the para-substituted isomer is the structurally validated entry point to the claimed IRAK-4 inhibitor chemical space, whereas the meta-isomer cannot access this space without additional synthetic manipulation.
- [1] Dodd, D. S.; Mussari, C. P.; Bhide, R. S.; et al. Triazolyl-substituted pyridyl compounds useful as kinase inhibitors. European Patent EP2802577B1, granted 2015-03-24. View Source
